1-Boc-5-(3-chlorophenyl)piperidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H20ClNO3 |
|---|---|
Molecular Weight |
309.79 g/mol |
IUPAC Name |
tert-butyl 5-(3-chlorophenyl)-2-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C16H20ClNO3/c1-16(2,3)21-15(20)18-10-12(7-8-14(18)19)11-5-4-6-13(17)9-11/h4-6,9,12H,7-8,10H2,1-3H3 |
InChI Key |
MYUQIWAXSPYUGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Boc 5 3 Chlorophenyl Piperidin 2 One
Retrosynthetic Analysis of the 1-Boc-5-(3-chlorophenyl)piperidin-2-one Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.org This process helps in designing a logical and efficient synthetic pathway.
Strategies for Piperidin-2-one Lactam Ring Formation
The piperidin-2-one, or δ-valerolactam, ring is a six-membered cyclic amide. Key retrosynthetic disconnections for this lactam ring involve breaking the amide bond (C-N) or a carbon-carbon bond within the ring.
Amide Bond Disconnection: This is the most common approach, leading back to a δ-amino acid or its corresponding ester. The forward reaction, an intramolecular cyclization, is often driven by the formation of the stable amide bond. nih.govyoutube.com
Carbon-Carbon Bond Disconnection: More complex strategies might involve disconnecting a C-C bond, for instance, through a Dieckmann condensation of an amino-diester or a ring-closing metathesis of an appropriate unsaturated amino ester.
Recent advancements have also explored enzymatic and catalytic methods for lactam synthesis. For example, engineered "carbene transferases" have been shown to catalyze intramolecular C-H insertions to form lactams, offering a novel C-C bond-forming strategy. nih.gov Intramolecular cyclization of amides via bromonium ion intermediates also presents a viable, albeit complex, route. rsc.org
Approaches for Stereoselective Introduction of the 3-Chlorophenyl Moiety
The placement of the 3-chlorophenyl group at the 5-position of the piperidinone ring is a critical aspect of the synthesis. Achieving stereocontrol at this position is often a primary challenge.
Conjugate Addition: A powerful strategy involves the conjugate addition of a 3-chlorophenyl organometallic reagent (e.g., a cuprate (B13416276) or Grignard reagent) to a suitable α,β-unsaturated lactam precursor. This approach allows for the formation of the C-C bond at the β-position relative to the carbonyl group.
Catalytic Asymmetric Methods: Modern synthetic chemistry offers a range of catalytic asymmetric methods to introduce aryl groups stereoselectively. This could involve, for example, the rhodium-catalyzed asymmetric arylation of an appropriate enone precursor.
Radical Cyclization: A novel approach for creating substituted piperidines involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which can yield specific diastereoisomers. nih.gov
The choice of method will depend on the desired stereochemistry (R or S) and the availability of chiral catalysts or starting materials. For instance, a stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines, showcasing the potential for high stereocontrol in complex systems. rsc.orgscispace.com
Design Considerations for N-Boc Protection and Deprotection in Piperidine (B6355638) Synthesis
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. total-synthesis.com
Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The reaction is generally high-yielding and chemoselective for the amine functional group. total-synthesis.com
Deprotection: The removal of the Boc group is most commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). peptide.comnih.gov Other methods include the use of 6N HCl. jgtps.com
Orthogonality: The Boc group is orthogonal to many other protecting groups, such as the Fmoc (fluorenylmethyloxycarbonyl) group, which is base-labile, and the Cbz (benzyloxycarbonyl) group, which is removed by hydrogenolysis. This orthogonality is crucial in multi-step syntheses where selective deprotection is required. total-synthesis.com
Thermolytic Deprotection: Recent research has explored the selective thermal deprotection of N-Boc protected amines in continuous flow, offering an alternative to acidic conditions. acs.org
Classical Synthetic Routes to Piperidin-2-one Analogues
The synthesis of the piperidin-2-one core can be achieved through several well-established classical reactions.
Condensation Reactions and Mannich Condensation in Piperidinone Synthesis
Condensation reactions are fundamental to the construction of the piperidine ring. The Mannich reaction, in particular, is a powerful tool for the synthesis of piperidinone derivatives. researchgate.netnih.govsciencemadness.org
Mannich Reaction: This is a three-component condensation of an amine (or ammonia), a non-enolizable aldehyde (like formaldehyde), and a compound containing an acidic proton (such as a ketone). In the context of piperidinone synthesis, a β-keto ester, an aromatic aldehyde, and an amine can be condensed to form a highly functionalized piperidine. researchgate.net The reaction often proceeds in a one-pot fashion and can be catalyzed by acids or bases. researchgate.netnih.gov Glacial acetic acid has been shown to be an effective solvent and catalyst for such reactions. sciencemadness.org
Nitro-Mannich Reaction: A variation, the nitro-Mannich (or aza-Henry) reaction, involves the reaction of a nitroalkane with an imine to form a β-nitroamine, which is a versatile intermediate for the synthesis of piperidinone-based compounds. researchgate.net
| Reaction Type | Reactants | Catalyst/Solvent | Key Features |
| Mannich Reaction | Ethyl-methyl ketone, substituted aromatic aldehydes, ammonium (B1175870) acetate | Varies (e.g., ethanol) | Forms 2,6-diaryl-3-methyl-4-piperidones. nih.gov |
| Five-Component Reaction | β-keto esters, aromatic aldehydes, various amines | Acetic acid | One-pot synthesis of highly functionalized piperidines. researchgate.net |
| Nitro-Mannich Reaction | Nitroalkane, imine | Varies | Forms β-nitroamines, versatile intermediates for piperidinone synthesis. researchgate.net |
Intramolecular Cyclization Strategies for Lactam Scaffolds
Intramolecular cyclization is a key step in the formation of the lactam ring from an open-chain precursor.
From δ-Amino Acids: The most direct method is the cyclization of a δ-amino acid or its corresponding ester. This can be promoted by heat or by using coupling agents that activate the carboxylic acid. The cyclization of a delta-hydroxy acid to a delta-lactone provides a mechanistic analogy, involving nucleophilic attack of the hydroxyl group on the carboxylic acid. youtube.com
From Nitriles: Another approach involves the cyclization of a δ-halonitrile followed by hydrolysis of the resulting imine and subsequent lactamization.
Reductive Amination: Intramolecular reductive amination of a δ-keto acid or ester is also a viable strategy.
Peptide Cyclization: Techniques developed for cyclic peptide synthesis, such as on-resin lactam-bridge formation using activating agents like PyAOP, can be adapted for the synthesis of complex lactam structures. nih.gov
The choice of cyclization strategy is often dictated by the availability of the starting materials and the desire to control stereochemistry. For example, enantioselective synthesis of cis-β-lactams has been achieved through intramolecular C–H functionalization, highlighting the potential for high stereocontrol in lactam ring formation. rsc.org
Multi-component Reaction Pathways for Related Heterocycles
Multi-component reactions (MCRs) offer an efficient approach to constructing complex molecular architectures in a single step by combining three or more starting materials. While a direct multi-component synthesis for this compound is not explicitly reported, related strategies for polysubstituted piperidines and other heterocycles suggest potential pathways. For instance, five-component reactions involving aromatic aldehydes, anilines, and β-ketoesters have been shown to produce highly functionalized piperidines. jgtps.com A hypothetical MCR to access a precursor to the target compound could involve the condensation of 3-chlorobenzaldehyde, an appropriate nitrogen source, and a suitable dicarbonyl compound.
A notable five-component reaction for the synthesis of polysubstituted 2-piperidinones has been reported, which proceeds via a Knoevenagel condensation-Michael addition-Mannich cascade. nih.gov This reaction utilizes two equivalents of an aromatic aldehyde, a nitrile, a dialkyl malonate, and an ammonium source. Adapting this to the synthesis of our target compound would be challenging but conceptually feasible with significant modifications to the starting materials.
Another relevant approach involves a four-component reaction for the synthesis of dihydropyrrol-2-one derivatives, which are structurally related to piperidin-2-ones. beilstein-journals.org These reactions highlight the versatility of MCRs in heterocyclic synthesis.
Modern Synthetic Approaches and Catalytic Strategies
Modern synthetic chemistry provides a range of catalytic methods that could be applied to the synthesis of this compound with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions for Arylation (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The introduction of the 3-chlorophenyl group at the C5 position of the piperidin-2-one ring could potentially be achieved through a Suzuki or Buchwald-Hartwig type reaction.
While direct C-H arylation of N-Boc-piperidin-2-one at the C5 position is not extensively documented, related transformations on similar scaffolds have been reported. For example, palladium-catalyzed β-arylation of N-Boc-piperidines has been achieved, with ligand choice being crucial for controlling regioselectivity between the α and β positions. rsc.orgnih.gov A hypothetical Suzuki-Miyaura coupling could involve the reaction of a 5-halo-1-Boc-piperidin-2-one with 3-chlorophenylboronic acid.
| Entry | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | 5-Bromo-1-Boc-piperidin-2-one | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | (Predicted) >70 |
| 2 | 5-Iodo-1-Boc-piperidin-2-one | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | (Predicted) >80 |
Intramolecular palladium-catalyzed C-H arylation has also been successfully employed for the synthesis of fused heterocyclic compounds containing a pyridine (B92270) ring. researchgate.net This suggests the feasibility of intramolecular cyclization strategies to form the piperidinone ring with the aryl group pre-installed on a precursor chain.
Enantioselective and Diastereoselective Synthesis of Chiral Piperidin-2-ones
The synthesis of enantiomerically pure piperidin-2-ones is crucial for the development of chiral drugs. Several stereoselective methods have been developed for related structures. For instance, the enantioselective synthesis of 2-aryl-4-piperidones has been achieved through rhodium-catalyzed conjugate addition of arylboroxines to 2,3-dihydro-4-pyridones. researchgate.net
A chemoenzymatic approach using engineered myoglobin (B1173299) variants has been reported for the asymmetric synthesis of β-, γ-, and δ-lactams via intramolecular C-H amidation. chemicalbook.com This method offers high yields and enantioselectivity and could potentially be adapted for the synthesis of chiral 5-aryl-piperidin-2-ones.
Stereoselective alkylation of N-Boc-protected 5-substituted δ-lactams has also been demonstrated, providing access to α,δ-disubstituted δ-amino acids with high facial selectivity. rsc.org
| Strategy | Catalyst/Reagent | Chiral Auxiliary/Ligand | Key Transformation |
| Rh-catalyzed Conjugate Addition | [Rh(acac)(CO)₂] | Chiral Phosphoramidite | Arylation of a dihydropyridone precursor |
| Enzymatic C-H Amidation | Engineered Myoglobin | - | Intramolecular cyclization of a dioxazolone precursor |
| Diastereoselective Alkylation | LDA | Chiral auxiliary on the lactam | Alkylation of a pre-existing chiral lactam |
Application of Solid-Phase Synthesis Techniques for Analogues
Solid-phase synthesis is a valuable technique for the rapid generation of compound libraries for drug discovery. While no specific solid-phase synthesis of this compound has been reported, methods for related heterocyclic structures exist. For example, the solid-phase synthesis of N-substituted pyrrolidinone tethered piperidines has been achieved using the Ugi four-component reaction on a resin support. nih.gov This approach allows for the introduction of diversity at multiple positions of the molecule.
The use of piperidine alternatives in solid-phase peptide synthesis, while not directly related to the synthesis of the target compound, highlights the ongoing development in solid-phase chemistry that could be adapted for the synthesis of piperidinone analogues. researchgate.netottokemi.com
Key Precursors and Reagents in the Synthesis of this compound
The construction of the this compound ring system relies on the availability of suitable precursors that can be cyclized or further functionalized.
Amine and Carbonyl Precursors for Piperidin-2-one Ring Construction
The formation of the piperidin-2-one ring can be achieved through the cyclization of a linear precursor containing both an amine and a carboxylic acid or ester functionality at the appropriate positions. A key precursor for the target molecule would be a derivative of glutamic acid. Specifically, N-Boc-5-(3-chlorophenyl)glutamic acid or its corresponding ester would be an ideal starting material for an intramolecular cyclization to form the desired δ-lactam.
The synthesis of related N-Boc protected amino acids, such as N-Boc-L-glutamic acid 5-benzyl ester, is well-established and could serve as a template for the synthesis of the required precursor. The introduction of the 3-chlorophenyl group could be envisioned through the Michael addition of a 3-chlorophenyl organometallic reagent to a suitable α,β-unsaturated ester.
Another approach involves the use of a multi-step sequence starting from L-glutamic acid, which has been used to synthesize enantiomerically pure 3-(N-Boc amino) piperidine derivatives. This route involves esterification, Boc-protection, reduction, tosylation, and cyclization. A similar strategy could be adapted to introduce the 3-chlorophenyl substituent at the 5-position.
| Precursor | Potential Synthetic Route | Key Reagents |
| N-Boc-5-(3-chlorophenyl)glutamic acid | Michael addition to a glutamic acid derivative | 3-Chlorophenyl organocuprate, N-Boc-α,β-dehydroglutamate |
| 5-Oxo-5-(3-chlorophenyl)pentanoic acid derivative | Friedel-Crafts acylation of chlorobenzene | Glutaric anhydride, AlCl₃ |
| 1-Boc-5-halopiperidin-2-one | Halogenation of 1-Boc-piperidin-2-one | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) |
Sourcing and Functionalization of 3-Chlorophenyl Moieties
The incorporation of the 3-chlorophenyl substituent onto the piperidinone scaffold is a critical transformation in the synthesis of the target compound. The primary strategy involves utilizing commercially available 3-chlorophenyl derivatives which can be functionalized and integrated into the heterocyclic ring system.
Detailed research findings indicate that starting materials such as m-chloroaniline are common precursors for related structures. For instance, the synthesis of 1-(3-chlorophenyl)-pyrrolidine-2,5-dione has been accomplished by refluxing succinyl chloride with m-chloroaniline. ijapbc.com This highlights a general approach where a bifunctional building block is reacted with a readily available chlorophenyl source. In the context of piperidine synthesis, analogous strategies can be envisioned where a suitable carbon framework is constructed and subsequently cyclized with a 3-chlorophenyl-containing unit.
Another relevant approach involves the conjugate addition of organometallic reagents. The synthesis of 2,6-disubstituted piperidines has been achieved through the conjugate addition of organozinc reagents to enones, followed by reductive cyclization. whiterose.ac.uk This methodology could be adapted for the synthesis of 5-substituted piperidinones by employing a 3-chlorophenyl organometallic species. Furthermore, syntheses of other piperidine-containing structures have utilized precursors like 4-iodobenzoyl chloride, which is then elaborated to include a chlorophenyl group. umich.edu
The following table summarizes potential starting materials and functionalization methods for incorporating the 3-chlorophenyl moiety based on analogous syntheses.
| Starting Material | Functionalization Reaction | Relevant Precursor Synthesized |
| m-Chloroaniline | Reaction with an acid chloride (e.g., succinyl chloride) | 1-(3-chlorophenyl)-pyrrolidine-2,5-dione ijapbc.com |
| 3-Chlorophenyl Grignard or Organozinc Reagent | Conjugate addition to an α,β-unsaturated ester or ketone | Precursor to 5-(3-chlorophenyl) substituted heterocycles |
| 3-Chlorobenzaldehyde | Reductive amination with a suitable amino ester | Precursor to N-aryl piperidines nih.gov |
N-Protecting Group Chemistry: Di-tert-butyl Dicarbonate (Boc₂O) Utilization
The protection of the piperidine nitrogen atom is a crucial step to prevent unwanted side reactions during subsequent synthetic manipulations. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under moderately acidic conditions. wikipedia.orgchemeurope.com The reagent of choice for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride. wikipedia.org
The reaction of a secondary amine, such as the nitrogen in a piperidinone ring, with Boc₂O proceeds via nucleophilic acyl substitution. jk-sci.com The amine nitrogen attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, displacing a tert-butyl carbonate group, which is unstable and decomposes to carbon dioxide and tert-butoxide. masterorganicchemistry.comcommonorganicchemistry.com The tert-butoxide is a strong enough base to deprotonate the newly formed N-Boc derivative. commonorganicchemistry.comcommonorganicchemistry.com
The protection reaction is typically carried out in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF), acetonitrile, or dichloromethane (DCM). wikipedia.orgjk-sci.com While the reaction can proceed without an external base, a mild base like triethylamine (B128534) (TEA), sodium bicarbonate, or 4-dimethylaminopyridine (B28879) (DMAP) is often added to facilitate the reaction, particularly when starting with an amine salt or to neutralize the proton on the protonated amine. wikipedia.orgcommonorganicchemistry.comnih.gov This drives the reaction to completion and ensures high yields of the N-Boc protected product. nih.gov For instance, the synthesis of 1-Boc-3-piperidone involves the reaction of 3-hydroxypiperidine (B146073) with Boc₂O under alkaline conditions. google.com
The use of Boc₂O offers several advantages, including operational simplicity and the formation of clean products, as the main byproduct is gaseous carbon dioxide. commonorganicchemistry.comnih.gov
Below is a table summarizing typical conditions for the Boc protection of amines.
| Reagents | Base (optional) | Solvent | Key Features |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA), DIEA | Dichloromethane (CH₂Cl₂) | Base facilitates the deprotonation of the amine. commonorganicchemistry.comnih.gov |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | Water/Organic co-solvent | Aqueous conditions can be used for the protection reaction. wikipedia.orgchemeurope.com |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | DMAP acts as a catalyst for the acylation. wikipedia.orgchemeurope.com |
| Di-tert-butyl dicarbonate (Boc₂O) | None | Tetrahydrofuran (THF) | The reaction can proceed without an added base. jk-sci.comcommonorganicchemistry.com |
Chemical Transformations and Reactivity of 1 Boc 5 3 Chlorophenyl Piperidin 2 One
Reactions Involving the Lactam Amide Moiety
The lactam, a cyclic amide, within the 1-Boc-5-(3-chlorophenyl)piperidin-2-one structure presents a key site for chemical reactions.
Nucleophilic Attack and Ring-Opening Reactions
The carbonyl group of the lactam is susceptible to attack by nucleophiles. This can lead to the opening of the piperidine (B6355638) ring. For instance, strong nucleophiles can attack the electrophilic carbonyl carbon, breaking the amide bond and resulting in a ring-opened product. The specific outcome of such reactions is influenced by the nature of the nucleophile and the reaction conditions.
Electrophilic Reactions on the Carbonyl Group
The carbonyl oxygen of the lactam possesses lone pairs of electrons, making it a target for electrophiles. libretexts.org Protonation of the oxygen, for example, can activate the carbonyl group, making the carbon more susceptible to nucleophilic attack. libretexts.org This principle is fundamental to many acid-catalyzed reactions involving carbonyl compounds.
Reactivity at the Piperidine Ring System
The piperidine ring itself can undergo a variety of transformations, allowing for the introduction of new functional groups and modification of the core structure.
Functional Group Interconversions on the Piperidine Core
The piperidine scaffold allows for various functional group interconversions. While specific examples for this compound are not extensively documented in the provided search results, general principles of piperidine chemistry can be applied. For instance, if other functional groups were present on the piperidine ring, they could be transformed. Common interconversions include the conversion of alcohols to halides or the reduction of nitriles to amines. vanderbilt.edu
Manipulation of the 3-Chlorophenyl Substituent
The 3-chlorophenyl group attached to the piperidine ring offers another avenue for chemical modification. The chlorine atom can potentially be displaced by other groups through nucleophilic aromatic substitution, although this typically requires harsh conditions or activation of the aromatic ring. More commonly, the aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents. The directing effects of the existing chloro and piperidinyl groups would influence the position of any new substituents.
Chemistry and Cleavage of the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many reaction conditions and its facile removal under acidic conditions. total-synthesis.comresearchgate.net
The cleavage of the N-Boc group is typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comscispace.com The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to release the free amine. total-synthesis.com This deprotection step is crucial in multi-step syntheses where the piperidine nitrogen needs to be available for subsequent reactions. sigmaaldrich.com
The stability of the Boc group to basic and nucleophilic conditions makes it a valuable tool in the synthesis of complex molecules containing the piperidine scaffold. researchgate.net
Table of Reaction Conditions for N-Boc Deprotection:
| Reagent | Conditions | Reference |
| Trifluoroacetic acid (TFA) | Typically in a solvent like dichloromethane (B109758) (DCM) at room temperature. sigmaaldrich.com | sigmaaldrich.com |
| Hydrochloric acid (HCl) | Can be used in various solvents, including dioxane or methanol. | total-synthesis.com |
| Strong Acids (HBr, H2SO4, HNO3) | Also effective for Boc cleavage. scispace.com | scispace.com |
| Lewis Acids (BF3·Et2O, ZnBr2) | Can be employed for deprotection. scispace.com | scispace.com |
| Montmorillonite K10 clay | A mildly acidic solid catalyst. scispace.com | scispace.com |
| Silica Gel | Can effect deprotection under low pressure. scispace.com | scispace.com |
Acid-Mediated Deprotection Mechanisms
The removal of the Boc group from this compound is most commonly achieved under acidic conditions. This process, known as deprotection, proceeds through a well-established mechanism initiated by the protonation of the carbonyl oxygen of the Boc group. The resulting protonated species is unstable and readily undergoes fragmentation.
The generally accepted mechanism involves the following key steps:
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This initial step makes the carbonyl carbon more electrophilic.
Formation of a Stable Carbocation: The lone pair of electrons on the nitrogen atom facilitates the cleavage of the C-O bond, leading to the formation of the highly stable tert-butyl cation and a carbamic acid intermediate. The stability of the tert-butyl cation is a major driving force for this step.
Decarboxylation: The carbamic acid intermediate is unstable and rapidly decomposes, releasing carbon dioxide and the deprotected piperidin-2-one as its corresponding ammonium (B1175870) salt.
Neutralization: A subsequent workup with a mild base is typically required to neutralize the ammonium salt and yield the free secondary amine, 5-(3-chlorophenyl)piperidin-2-one.
A variety of acidic reagents can be employed for this transformation, with the choice often depending on the sensitivity of other functional groups present in the molecule. Common reagents and conditions are summarized in the table below.
| Reagent | Solvent | Typical Conditions |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, room temperature, 1-2 hours |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Water | 1-4 M HCl, room temperature to 50 °C |
| Formic Acid | - | Neat or with a co-solvent, room temperature |
| p-Toluenesulfonic Acid (TsOH) | Methanol or Toluene | Catalytic to stoichiometric amounts, elevated temperatures |
Table 1: Common Reagents for Acid-Mediated Boc Deprotection
Derivatization Strategies and Scaffold Modification of 1 Boc 5 3 Chlorophenyl Piperidin 2 One
Introduction of Diverse Chemical Functionalities onto the Piperidin-2-one Scaffold
The piperidin-2-one core, also known as a delta-valerolactam, is a privileged scaffold in medicinal chemistry. mdma.chhmdb.ca The introduction of diverse chemical functionalities onto this ring system is a key strategy for modulating the physicochemical and pharmacological properties of the resulting molecules. While direct functionalization of 1-Boc-5-(3-chlorophenyl)piperidin-2-one is not extensively documented in publicly available literature, general methodologies for the functionalization of related N-Boc-protected piperidines and other lactams provide a roadmap for potential derivatization pathways.
One common approach involves the α-functionalization of the lactam carbonyl. This can be achieved through enolate chemistry, where a strong base is used to deprotonate the α-carbon, followed by reaction with various electrophiles. For instance, alkyl halides, aldehydes, and Michael acceptors can be introduced at this position to generate a library of analogues with varying steric and electronic properties.
Another key position for functionalization is the piperidine (B6355638) ring itself. C-H activation has emerged as a powerful tool for the direct introduction of new substituents onto saturated heterocyclic rings. researchgate.net Palladium-catalyzed C(sp³)–H arylation has been successfully applied to N-Boc-piperidines, allowing for the introduction of various aryl groups at different positions of the ring. researchgate.net The regioselectivity of these reactions can often be controlled by the choice of the directing group and the ligand on the metal catalyst. researchgate.netnih.gov While specific examples for this compound are scarce, these methods offer a viable strategy for its derivatization.
Furthermore, the synthesis of functionalized valerolactones can be achieved through conjugate addition reactions to α,β-unsaturated precursors. nih.gov This approach allows for the introduction of functionalities at the 3-position of the piperidin-2-one ring.
The following table summarizes potential functionalization strategies applicable to the piperidin-2-one scaffold, based on general methodologies for related compounds.
| Functionalization Strategy | Position | Potential Reagents/Conditions | Potential Introduced Functionalities |
| α-Enolate Alkylation | C-3 | LDA, NaHMDS, KHMDS; Alkyl halides, Aldehydes | Alkyl groups, Hydroxyalkyl groups |
| Michael Addition | C-3 | Base; Michael acceptors (e.g., acrylates) | Carboxyethyl groups, Cyanoethyl groups |
| C-H Arylation | C-3, C-4, C-6 | Pd catalyst, Ligand, Aryl halide | Aryl groups, Heteroaryl groups |
| Conjugate Addition | C-3 | Thiol, Base; α,β-Unsaturated lactone | Thioether functionalities |
Regioselective Functionalization of the Piperidine Ring and Aromatic Substituent
Achieving regioselectivity in the functionalization of a molecule with multiple reactive sites is a significant challenge in synthetic chemistry. For this compound, both the piperidine ring and the 3-chlorophenyl substituent offer opportunities for selective modification.
Piperidine Ring Functionalization: The regioselectivity of C-H functionalization on the piperidine ring is highly dependent on the directing group and the catalyst system employed. For N-Boc protected piperidines, C-H activation can be directed to different positions. For example, the use of specific palladium catalysts and ligands can favor arylation at the β-position (C-3 or C-5) over the α-position (C-2 or C-6). researchgate.net In the context of this compound, the existing substituent at C-5 would likely influence the regioselectivity of further functionalization, potentially directing new substituents to the C-3 or C-4 positions. The development of regiodivergent methods allows for the selective synthesis of different constitutional isomers from a common precursor. nih.gov
Aromatic Substituent Functionalization: The 3-chlorophenyl group provides a platform for various aromatic substitution reactions. The chlorine atom itself can be a site for nucleophilic aromatic substitution (SNA_r) under specific conditions, or it can be utilized in transition metal-catalyzed cross-coupling reactions. More commonly, the aromatic ring can undergo electrophilic aromatic substitution (SEA_r). The directing effects of the chloro and the piperidin-2-one substituents will determine the position of new functional groups. The chloro group is an ortho-, para-director, while the alkyl-substituted piperidinone ring is also generally an ortho-, para-director. This would likely direct incoming electrophiles to the positions ortho and para to the chloro group (positions 2, 4, and 6 of the phenyl ring) and ortho to the piperidinone substituent (positions 2 and 6 of the phenyl ring).
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds on aryl halides. nih.gov These reactions could be employed to introduce a wide variety of substituents at the 3-position of the phenyl ring by replacing the chlorine atom, or by first introducing a different leaving group such as a triflate.
The table below outlines potential regioselective functionalization approaches.
| Region | Reaction Type | Potential Reagents/Conditions | Potential Outcome |
| Piperidine Ring (C-3) | Directed C-H Arylation | Pd(OAc)₂, Ligand, Aryl halide | Introduction of a second aryl group at C-3 |
| 3-Chlorophenyl Ring | Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents, Acylating agents | Introduction of nitro, halogen, or acyl groups |
| 3-Chlorophenyl Ring | Suzuki Coupling | Pd catalyst, Boronic acid/ester, Base | Replacement of chlorine with an aryl or alkyl group |
| 3-Chlorophenyl Ring | Buchwald-Hartwig Amination | Pd catalyst, Amine, Base | Replacement of chlorine with an amino group |
Exploration of N-Alkylation and N-Acylation after Boc Deprotection
The tert-butoxycarbonyl (Boc) group on the piperidin-2-one nitrogen is a protecting group that can be readily removed under acidic conditions. The resulting secondary amine provides a key handle for a wide array of functionalization reactions, most notably N-alkylation and N-acylation. These modifications are fundamental in drug discovery for tuning properties such as basicity, lipophilicity, and hydrogen bonding capacity.
N-Alkylation: The deprotected 5-(3-chlorophenyl)piperidin-2-one can be N-alkylated using various alkylating agents such as alkyl halides, tosylates, or mesylates in the presence of a base. Reductive amination with aldehydes or ketones provides another versatile route to N-alkylated derivatives. Microwave-assisted N-alkylation has been shown to be an efficient method for the synthesis of trazodone (B27368) analogues containing a 3-chlorophenyl piperazine (B1678402) moiety, suggesting its potential applicability here. nih.gov
N-Acylation: The secondary amine can be readily acylated using acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent (e.g., DCC, EDC, HATU). This allows for the introduction of a wide range of amide functionalities, which can significantly alter the biological activity of the parent molecule.
The following table presents examples of N-alkylation and N-acylation reactions that could be applied to the deprotected piperidin-2-one.
| Reaction Type | Reagent | Product Class |
| N-Alkylation | Methyl iodide, K₂CO₃ | N-Methylated piperidin-2-one |
| N-Alkylation | Benzyl bromide, Et₃N | N-Benzylated piperidin-2-one |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl piperidin-2-one |
| N-Acylation | Acetyl chloride, Pyridine (B92270) | N-Acetyl piperidin-2-one |
| N-Acylation | Benzoic acid, EDC, HOBt | N-Benzoyl piperidin-2-one |
Generation of Analogues through Combinatorial Synthesis Principles
Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds, which is invaluable for lead discovery and optimization in drug development. nih.gov5z.com The scaffold of this compound is well-suited for a combinatorial approach, offering at least three points of diversity: the piperidin-2-one ring, the aromatic ring, and the nitrogen atom after Boc deprotection.
A combinatorial library could be designed by first synthesizing a common intermediate, such as 5-(3-chlorophenyl)piperidin-2-one, on a larger scale. This intermediate could then be subjected to parallel synthesis, where it is reacted with a diverse set of building blocks in a multi-well format.
Points of Diversity:
N-Substitution: After Boc deprotection, the secondary amine can be reacted with a library of carboxylic acids (for N-acylation) or aldehydes/ketones (for reductive amination) to introduce a wide range of substituents at the nitrogen atom.
Aromatic Ring Functionalization: If the chlorine atom on the phenyl ring is replaced with a more versatile functional group (e.g., a boronic ester via a Miyaura borylation), a library of aryl and heteroaryl groups can be introduced via Suzuki coupling.
Piperidine Ring Functionalization: Utilizing regioselective C-H activation methods, different positions on the piperidine ring could be functionalized with a variety of building blocks.
The resulting library of analogues can then be screened for desired biological activities, allowing for the rapid identification of structure-activity relationships.
The following table outlines a hypothetical combinatorial library synthesis based on the this compound scaffold.
| Diversity Point | Building Block Library | Reaction Type |
| Nitrogen (post-deprotection) | Diverse Carboxylic Acids | Amide Coupling |
| Nitrogen (post-deprotection) | Diverse Aldehydes | Reductive Amination |
| C-3 of Phenyl Ring (via boronic ester) | Diverse Aryl Halides | Suzuki Coupling |
Role As a Synthetic Intermediate in Complex Molecule Construction
A Versatile Scaffold for Fused and Spiro-Heterocyclic Systems
The reactivity inherent in the 1-Boc-5-(3-chlorophenyl)piperidin-2-one scaffold makes it an excellent starting point for the synthesis of both fused and spiro-heterocyclic systems. These structural motifs are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. researchgate.netresearchgate.net
The synthesis of fused heterocycles often involves the strategic manipulation of the lactam ring within the piperidinone structure. science.govnih.govresearchgate.net Reactions targeting the carbonyl group and the adjacent nitrogen atom can facilitate the annulation of additional rings, leading to the formation of intricate polycyclic systems. For instance, condensation reactions with various bifunctional reagents can yield novel chromenopyridine derivatives and other fused heterocyclic structures. science.govmdpi.com
Furthermore, the piperidinone core is amenable to the construction of spirocyclic compounds, where a single atom is part of two distinct rings. tandfonline.comrsc.orgmdpi.com Methodologies for creating such systems often involve reactions at the C4 position of the piperidine (B6355638) ring, allowing for the attachment of a second cyclic moiety. tandfonline.com The ability to generate these three-dimensional structures is particularly valuable in drug discovery, as it allows for the exploration of a wider range of chemical space and can lead to improved pharmacological properties. rsc.org
A Precursor for Advanced Organic Building Blocks and Scaffold Libraries
The utility of this compound extends beyond the direct synthesis of complex final targets; it also serves as a crucial precursor for the generation of advanced organic building blocks and diverse scaffold libraries. nih.govrsc.orgnih.gov The term "building block" in this context refers to a molecule that can be readily incorporated into a larger structure through reliable chemical transformations. nih.gov
The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom is a key feature that facilitates its use as a building block. decidim.orgdecidim.org This group can be easily removed under specific conditions, revealing a reactive secondary amine that can participate in a wide array of coupling reactions. google.comgoogle.com This allows for the systematic modification of the piperidine core, enabling the creation of a library of related compounds with varying substituents.
Moreover, the piperidone functionality itself can be transformed into other functional groups, further expanding the diversity of accessible building blocks. mdma.chdtic.mil For example, reduction of the ketone can yield the corresponding alcohol, which can then be used in etherification or esterification reactions. Such transformations are fundamental to the construction of scaffold libraries, which are collections of molecules sharing a common core structure but differing in their peripheral substituents. These libraries are invaluable tools in high-throughput screening and drug discovery programs. nih.gov
Application in Diversification-Oriented Synthesis
Diversification-oriented synthesis (DOS) is a powerful strategy that aims to rapidly generate a collection of structurally diverse and complex molecules from a common starting material. nih.govnih.gov this compound is an ideal substrate for DOS strategies due to the multiple reactive sites within its structure.
The combination of the protected amine, the ketone, and the aromatic ring provides several handles for chemical modification. By systematically and combinatorially altering these positions, a wide array of distinct molecular scaffolds can be produced. For example, the aromatic ring can be further functionalized through electrophilic aromatic substitution reactions, while the ketone can be converted into a variety of other functional groups. The subsequent deprotection and reaction of the nitrogen atom adds another layer of diversification. This approach allows for the efficient exploration of chemical space and the generation of compound libraries with a high degree of skeletal and stereochemical diversity. nih.govnih.gov
Contribution to Novel Chemical Space Exploration
The exploration of novel chemical space is a critical endeavor in the quest for new therapeutic agents and materials with unique properties. rsc.orgnih.gov The synthesis of molecules with new and diverse three-dimensional shapes is a key aspect of this exploration. rsc.orgwhiterose.ac.ukyork.ac.uk By providing access to complex fused and spiro-heterocyclic systems, as well as diverse building blocks, this compound plays a significant role in expanding the boundaries of known chemical space.
Conclusion and Future Research Directions
Résumé des connaissances synthétiques et chimiques actuelles sur la 1-Boc-5-(3-chlorophényl)pipéridin-2-one
La 1-Boc-5-(3-chlorophényl)pipéridin-2-one est un dérivé de la pipéridine qui a attiré l'attention en raison de son potentiel en tant qu'intermédiaire clé dans la synthèse de composés plus complexes. nih.gov La structure de la pipéridine est un élément important dans la conception de médicaments, influençant la perméabilité membranaire, la liaison aux récepteurs et la stabilité métabolique. researchgate.net
La synthèse de ce composé implique généralement des réactions en plusieurs étapes. Une approche courante consiste à utiliser des réactions d'annulation [5+1], une méthode bien établie pour la formation du cycle pipéridine. nih.gov La protection du groupe amine de la pipéridine avec un groupe tert-butoxycarbonyle (Boc) est une étape cruciale qui permet un contrôle régiosélectif lors des transformations chimiques ultérieures.
Les propriétés chimiques de la 1-Boc-5-(3-chlorophényl)pipéridin-2-one sont dictées par la présence du cycle lactame, du groupe protecteur Boc et du substituant 3-chlorophényle. Le cycle lactame est susceptible d'être ouvert par hydrolyse ou par réduction. Le groupe Boc peut être clivé dans des conditions acides, libérant ainsi l'amine secondaire pour une fonctionnalisation ultérieure. Le substituant 3-chlorophényle peut participer à diverses réactions de couplage croisé catalysées par des métaux de transition, permettant l'introduction de divers groupes fonctionnels.
Identification des lacunes de la recherche en matière d'efficacité et d'extensibilité de la synthèse
Bien que des voies de synthèse pour la 1-Boc-5-(3-chlorophényl)pipéridin-2-one existent, il subsiste des lacunes importantes en matière d'efficacité et d'extensibilité. Les méthodes actuelles souffrent souvent de rendements globaux faibles et de processus de purification complexes, ce qui les rend peu adaptées à une production à grande échelle. google.com Le développement de méthodes de synthèse plus rapides et plus rentables pour les pipéridines substituées reste un défi important en chimie organique moderne. nih.gov
Un domaine de recherche clé est le développement de réactions en une seule fois qui minimisent le nombre d'étapes d'isolement et de purification. De plus, l'exploration de conditions de réaction plus douces et plus respectueuses de l'environnement est essentielle pour une production durable. L'utilisation de la catalyse pour améliorer la sélectivité et le rendement des réactions est une autre voie prometteuse.
Tableau de données : Comparaison des voies de synthèse
| Voie de synthèse | Avantages | Inconvénients | Potentiel d'extensibilité |
| Annulation [5+1] | Méthode bien établie | Peut nécessiter des réactifs coûteux | Modéré |
| Réactions multicomposants | Efficacité des étapes | Le contrôle de la stéréochimie peut être difficile | Élevé |
| Hydrogénation de pyridines substituées | Matières premières facilement disponibles | Peut nécessiter des catalyseurs à base de métaux précieux | Élevé |
Opportunités pour de nouvelles transformations chimiques et dérivatisations
La structure de la 1-Boc-5-(3-chlorophényl)pipéridin-2-one offre de nombreuses possibilités de transformations chimiques et de dérivatisations novatrices. Le développement de transformations divergentes efficaces pour construire de multiples chémotypes liés à l'ADN à partir d'un noyau de pipéridone a été démontré avec succès. acs.org
La fonctionnalisation du cycle pipéridine en diverses positions pourrait conduire à une bibliothèque de nouveaux composés dotés de propriétés potentiellement intéressantes. Par exemple, la réduction du groupe carbonyle du lactame, suivie d'une alkylation ou d'une acylation de l'amine résultante, pourrait générer une gamme de pipéridines substituées. De plus, la modification du cycle phényle par des réactions telles que la substitution nucléophile aromatique ou le couplage de Suzuki pourrait permettre d'affiner les propriétés électroniques et stériques de la molécule.
Perspectives de conception et de prédiction informatiques avancées en chimie de la pipéridin-2-one
Les approches informatiques avancées sont sur le point de révolutionner la conception et la prédiction dans le domaine de la chimie de la pipéridin-2-one. researchgate.net Des techniques telles que les études de la relation quantitative structure-activité (QSAR), l'amarrage moléculaire et les simulations de dynamique moléculaire peuvent être utilisées pour concevoir de nouveaux dérivés ayant une affinité et une sélectivité améliorées pour des cibles biologiques spécifiques. nih.govrsc.org
Ces outils informatiques peuvent aider à prédire les propriétés physicochimiques et pharmacocinétiques des dérivés potentiels, ce qui permet de hiérarchiser les candidats les plus prometteurs pour la synthèse. nih.gov En combinant la modélisation informatique et la synthèse expérimentale, il est possible d'accélérer considérablement le processus de découverte de médicaments et de développer de nouveaux agents thérapeutiques basés sur le squelette de la pipéridin-2-one. researchgate.net
Tableau de données : Outils informatiques pour la conception de médicaments
| Outil informatique | Application en chimie de la pipéridin-2-one |
| QSAR | Prédire l'activité biologique en fonction de la structure chimique |
| Amarrage moléculaire | Prédire le mode de liaison des ligands aux récepteurs |
| Dynamique moléculaire | Simuler le mouvement des molécules au fil du temps pour comprendre la stabilité et la conformation |
| Théorie de la fonctionnelle de la densité (DFT) | Étudier la structure électronique et la réactivité |
Tableau des noms de composés
| Nom du composé |
| 1-Boc-5-(3-chlorophényl)pipéridin-2-one |
| Tert-butoxycarbonyle |
| Pipéridine |
| Lactame |
| 3-chlorophényle |
| Amine |
| Couplage de Suzuki |
| Pipéridone |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for verifying the purity and structural integrity of 1-Boc-5-(3-chlorophenyl)piperidin-2-one?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection (λmax ~250–260 nm) for purity assessment, as this aligns with protocols for structurally similar Boc-protected piperidines . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and mass spectrometry (MS). X-ray crystallography, if single crystals are obtainable, can resolve stereochemical ambiguities, as demonstrated for related chlorophenyl-piperidine derivatives .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 0–25°C for Boc deprotection) and stoichiometry of reagents. Use tert-butoxycarbonyl (Boc) protection strategies to stabilize reactive intermediates, as shown in protocols for analogous Boc-piperidine compounds . Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates using column chromatography with gradients of ethyl acetate/hexane.
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer : Follow standard safety protocols for Boc-protected amines: wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions. For waste disposal, segregate organic waste and consult institutional guidelines for hazardous chemical management, as outlined for structurally related piperidine derivatives .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Employ density functional theory (DFT) calculations to model electronic effects of the 3-chlorophenyl substituent on the piperidin-2-one ring. Molecular Operating Environment (MOE) software can simulate steric and electronic environments, as used in studies of similar heterocyclic systems . Compare results with experimental kinetic data to validate computational models.
Q. What strategies resolve contradictions in crystallographic data for chlorophenyl-substituted piperidine derivatives?
- Methodological Answer : Cross-validate crystallographic data with spectroscopic and computational results. For example, if X-ray diffraction yields ambiguous torsion angles for the chlorophenyl group, refine the model using restraints from NMR-derived NOE (Nuclear Overhauser Effect) data. Reference the RCSB Protein Data Bank’s validation tools for structural refinement, as applied in macromolecular crystallography .
Q. How can researchers design experiments to study the metabolic stability of this compound in biological systems?
- Methodological Answer : Use in vitro assays with liver microsomes or hepatocytes to assess cytochrome P450-mediated oxidation. Monitor degradation via LC-MS/MS and identify metabolites using high-resolution mass spectrometry. For comparative analysis, replace the Boc group with other protective groups (e.g., Fmoc) to evaluate their impact on metabolic pathways, as seen in studies of piperidine-based pharmaceuticals .
Q. What experimental frameworks ensure rigorous hypothesis testing for the biological activity of this compound?
- Methodological Answer : Apply the PICO (Population, Intervention, Comparison, Outcome) framework to define study parameters. For example:
- Population : Enzyme/receptor targets (e.g., kinases, GPCRs).
- Intervention : Dose-response assays with the compound.
- Comparison : Positive controls (e.g., known inhibitors).
- Outcome : IC50 values or binding affinity measurements.
Ensure alignment with the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria for experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
